molecular formula C15H13ClO2S B12569179 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride CAS No. 185098-80-0

4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B12569179
CAS No.: 185098-80-0
M. Wt: 292.8 g/mol
InChI Key: VGYWJFBYUPWVOQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. This particular compound features a benzene ring substituted with a sulfonyl chloride group and an indane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonic acid.

    Chlorination: The sulfonic acid is then converted to the sulfonyl chloride by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, ethanol.

    Catalysts: Acid or base catalysts for hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the compound reacts with amines to form a covalent bond, resulting in the substitution of the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonic acid: The precursor to the sulfonyl chloride.

    4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonamide: A derivative formed by reaction with amines.

    4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonate ester: A derivative formed by reaction with alcohols.

Uniqueness

4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and scientific research.

Properties

CAS No.

185098-80-0

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)benzenesulfonyl chloride

InChI

InChI=1S/C15H13ClO2S/c16-19(17,18)15-8-6-12(7-9-15)14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2

InChI Key

VGYWJFBYUPWVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

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